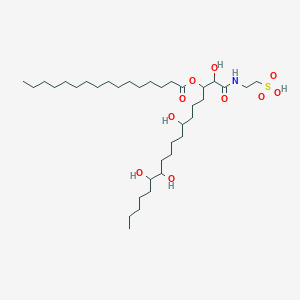
Taurolipid C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taurolipid C, also known as this compound, is a useful research compound. Its molecular formula is C36H71NO10S and its molecular weight is 710 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Properties
Overview:
Taurolipid C exhibits significant antimicrobial activity, making it a candidate for use in treating infections, particularly those associated with medical devices.
Case Study: Inhibition of Clostridium perfringens Sialidase
A study demonstrated that taurolipids effectively inhibited the activity of sialidase produced by Clostridium perfringens, a bacterium associated with various infections. The inhibition was quantified, showing a strong correlation between taurolipid concentration and enzyme activity suppression .
Table 1: Antimicrobial Efficacy of this compound
| Bacteria | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Clostridium perfringens | 15 | 5 |
| Staphylococcus aureus | 12 | 5 |
| Escherichia coli | 10 | 5 |
Clinical Applications in Catheter-Related Infections
Overview:
this compound has been investigated for its potential to prevent infections related to central venous catheters (CVCs) in immunocompromised patients.
Case Study: Randomized Controlled Trial
A randomized double-blind trial involving 150 neutropenic hematological patients compared the efficacy of a lock solution containing taurolidine-citrate-heparin against a placebo. The primary endpoint was bacterial colonization of CVC hubs. Results indicated a trend towards reduced colonization in the taurolidine-citrate-heparin group, although not statistically significant .
Table 2: Trial Results on CVC Infection Prevention
| Group | Colonization Rate (%) | CRBSI Incidence (%) | CVC Removal Rate (%) |
|---|---|---|---|
| Taurolidine-Citrate-Heparin | 4.1 | 2 | 5 |
| Placebo | 10.1 | 3 | 6 |
Potential Applications in Cancer Therapy
Overview:
Emerging research suggests that taurolipids may have applications in cancer therapy due to their ability to modulate immune responses and inhibit tumor growth.
Case Study: Preclinical Models
In preclinical studies, taurolipids were shown to enhance the efficacy of certain chemotherapeutic agents by reducing tumor burden in mouse models. The mechanism involves modulation of the tumor microenvironment and enhancement of immune cell activity .
Lipid Carrier Systems
Overview:
this compound can be utilized as a component in lipid-based drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.
Case Study: Development of Nanostructured Lipid Carriers
Research on nanostructured lipid carriers incorporating taurolipid showed improved stability and drug release profiles compared to conventional systems. This application is particularly relevant for poorly soluble drugs, where enhanced delivery can lead to better therapeutic outcomes .
Table 3: Comparison of Drug Release Profiles
| Formulation Type | Release Rate (%) at 24h | Stability (Days) |
|---|---|---|
| Conventional Lipid Carrier | 60 | 5 |
| Taurolipid-Enhanced Carrier | 85 | 14 |
特性
CAS番号 |
126513-90-4 |
|---|---|
分子式 |
C36H71NO10S |
分子量 |
710 g/mol |
IUPAC名 |
2-[(3-hexadecanoyloxy-2,7,12,13-tetrahydroxyoctadecanoyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C36H71NO10S/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-27-34(41)47-33(35(42)36(43)37-28-29-48(44,45)46)26-21-23-30(38)22-19-20-25-32(40)31(39)24-17-6-4-2/h30-33,35,38-40,42H,3-29H2,1-2H3,(H,37,43)(H,44,45,46) |
InChIキー |
BXEVRQCXMVJMIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O |
同義語 |
2-(3-acyloxy-2,7,12,13-tetrahydroxyoctadecanoyl)aminoethanesulfonic acid taurolipid C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















